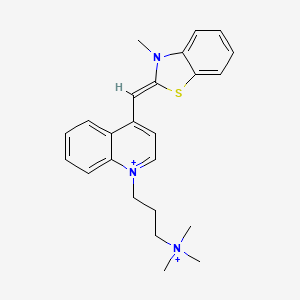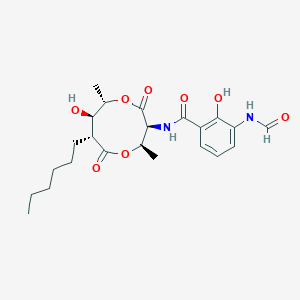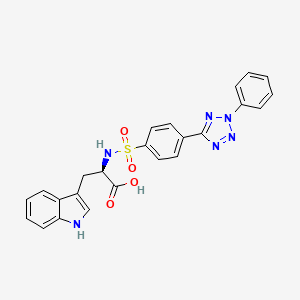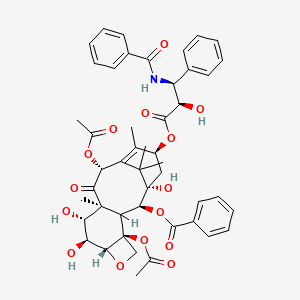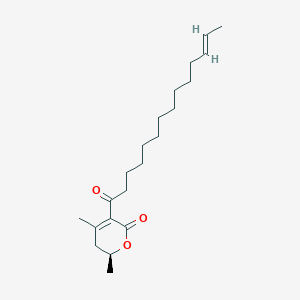
Dictyopyrone B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dictyopyrone B is a natural product found in Dictyostelium longosporum and Dictyostelium discoideum with data available.
Applications De Recherche Scientifique
Understanding Dictyostelium Polycephalum:
- Study on Dictyostelium Polycephalum Infection of Human Cornea :
- Background : Dictyostelium spp., including Dictyostelium polycephalum, are primarily used for studying various cellular and molecular functions. Although they are not commonly known to cause infections in humans or animals, a rare case of keratitis (inflammation of the cornea) caused by Dictyostelium polycephalum was reported. This organism is known for its complex life cycle and unique characteristics among the Dictyostelium species. It's noteworthy that it's not a common pathogen and this represents a rare instance of its involvement in human disease.
- Clinical Case : The study describes a patient with keratitis caused by Dictyostelium polycephalum. Despite initial treatment for a misdiagnosed condition, the patient's condition progressed. The organism showed cytotoxicity after in vitro inoculation of a rabbit corneal epithelial cell line. Ultimately, the patient required surgical intervention, and the post-operative outcome was positive.
- Significance : This case is significant as it highlights the importance of accurate diagnosis and understanding of the pathogen involved in ocular infections. It also sheds light on the potential pathogenicity of organisms traditionally not associated with human disease (Reddy et al., 2010).
Propriétés
Formule moléculaire |
C21H34O3 |
|---|---|
Poids moléculaire |
334.5 g/mol |
Nom IUPAC |
(2S)-2,4-dimethyl-5-[(E)-tetradec-12-enoyl]-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C21H34O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-19(22)20-17(2)16-18(3)24-21(20)23/h4-5,18H,6-16H2,1-3H3/b5-4+/t18-/m0/s1 |
Clé InChI |
TVGUMWJNRTVELQ-WRFKIARRSA-N |
SMILES isomérique |
C/C=C/CCCCCCCCCCC(=O)C1=C(C[C@@H](OC1=O)C)C |
SMILES canonique |
CC=CCCCCCCCCCCC(=O)C1=C(CC(OC1=O)C)C |
Synonymes |
dictyopyrone B |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



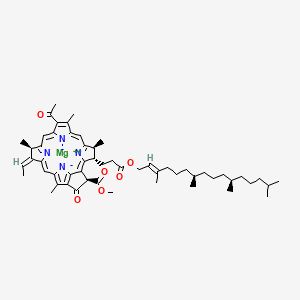
![methyl 2-[(2R,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]-2-[10-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2R,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4,6-dimethyloxan-2-yl]-2-(2,3-dimethyloxiran-2-yl)-11-hydroxy-4,7,12-trioxonaphtho[2,3-h]chromen-5-yl]acetate](/img/structure/B1244006.png)
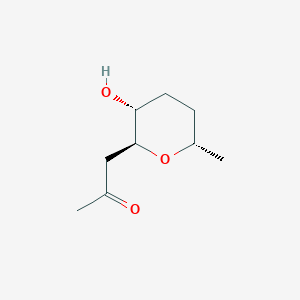
![(5S,7S)-7-[[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl]-1-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol](/img/structure/B1244008.png)
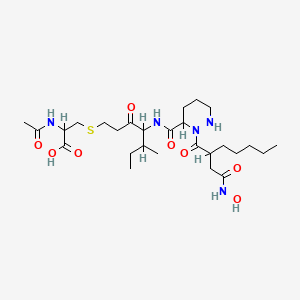
![(2S,5R,10R)-alpha,alpha,6,10-Tetramethylspiro[4.5]dec-6-ene-2-methanol](/img/structure/B1244010.png)

![4-amino-1-[(5R)-5-azido-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B1244017.png)
